(4,6-Dibromopyridin-2-yl)methanol
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Overview
Description
(4,6-Dibromopyridin-2-yl)methanol is a brominated pyridine derivative with the molecular formula C6H5Br2NO It is characterized by the presence of two bromine atoms at the 4 and 6 positions of the pyridine ring and a hydroxymethyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dibromopyridin-2-yl)methanol typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxymethyl group. One common method includes the bromination of 2-pyridinemethanol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (4,6-Dibromopyridin-2-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: (4,6-Dibromopyridin-2-yl)aldehyde or (4,6-Dibromopyridin-2-yl)carboxylic acid.
Reduction: (4,6-Dibromopyridin-2-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,6-Dibromopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a useful building block for further functionalization.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4,6-Dibromopyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can form hydrogen bonds and halogen bonds with target molecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
- (2,6-Dibromopyridin-4-yl)methanol
- (3,6-Dibromopyridin-2-yl)methanol
- (2,4-Dibromopyridin-6-yl)methanol
Comparison: (4,6-Dibromopyridin-2-yl)methanol is unique due to the specific positioning of the bromine atoms and the hydroxymethyl group. This unique structure can result in different reactivity and interaction profiles compared to its isomers. For example, the position of the bromine atoms can influence the compound’s ability to undergo substitution reactions and its binding affinity to biological targets.
Properties
IUPAC Name |
(4,6-dibromopyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEGPEUBRQWLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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